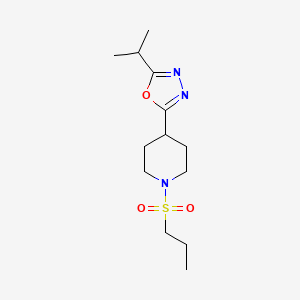
2-Isopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C13H23N3O3S and its molecular weight is 301.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Isopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The unique structure of this compound, featuring an isopropyl group and a piperidine moiety substituted with a propylsulfonyl group, positions it as a candidate for various medicinal applications.
Chemical Structure
The chemical structure of this compound is characterized by the following components:
- An oxadiazole ring (five-membered ring containing two nitrogen atoms and one oxygen atom)
- An isopropyl group
- A piperidine ring with a propylsulfonyl substituent
This structural configuration allows for potential interactions with various biological targets, making it a subject of interest in drug discovery.
Biological Activities
Compounds containing the oxadiazole moiety are known for their broad spectrum of biological activities. Key findings regarding the biological activity of this compound include:
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and A549. The compound's IC50 values were comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.63 |
| Doxorubicin | MCF-7 | 10.38 |
Antimicrobial Activity
The compound also shows potential antimicrobial effects:
- Broad Spectrum : Studies have reported that oxadiazole derivatives possess antibacterial, antifungal, and antiviral properties. For example, compounds with similar structures have been effective against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Recent studies suggest neuroprotective activities associated with oxadiazole derivatives:
- Mechanism of Action : Molecular docking studies indicate that these compounds may inhibit specific enzymes involved in neurodegenerative processes .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes linked to cancer progression and microbial resistance.
- Receptor Modulation : It is hypothesized that the compound interacts with specific receptors or proteins involved in cellular signaling pathways.
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- Anticancer Study : A study evaluated the effects of various oxadiazole derivatives on MCF-7 cells and found that modifications in the substituents significantly altered their cytotoxicity profiles.
- Antimicrobial Research : Another study focused on the antimicrobial activity of oxadiazoles against multi-drug resistant strains, demonstrating promising results that warrant further exploration.
Propriétés
IUPAC Name |
2-propan-2-yl-5-(1-propylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3S/c1-4-9-20(17,18)16-7-5-11(6-8-16)13-15-14-12(19-13)10(2)3/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESKEJYWOLDILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














